Home > Products > Screening Compounds P106151 > 4-(3-Bromophenoxy)pyrimidine
4-(3-Bromophenoxy)pyrimidine - 315189-72-1

4-(3-Bromophenoxy)pyrimidine

Catalog Number: EVT-1815409
CAS Number: 315189-72-1
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-[18F]Fluorophenethoxy)pyrimidine ([18F]4)

Compound Description: [18F]4 is a radiolabeled compound developed as a potential PET radiotracer for imaging the serotonin 2C receptor subtype (5-HT2C) []. PET imaging studies in rats showed that [18F]4 exhibits high specific binding to 5-HT2C receptors in the brain [].

4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP)

Compound Description: BETP is a small-molecule positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R) []. BETP exhibited glucose-dependent insulin secretion in rats following intravenous administration, but not after oral administration due to its rapid degradation in vivo []. BETP was found to be intrinsically electrophilic, undergoing rapid nucleophilic displacement of its ethylsulfoxide group by glutathione [].

Source and Classification

4-(3-Bromophenoxy)pyrimidine can be classified as an organic heterocyclic compound. It belongs to the broader category of pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The specific functionalization with a bromophenoxy group suggests applications in pharmaceuticals, particularly in the development of compounds that target specific biological pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(3-Bromophenoxy)pyrimidine can be achieved through several methods, often involving the bromination of phenolic compounds followed by coupling reactions to form the pyrimidine structure.

  1. Bromination: The initial step typically involves the bromination of phenol or its derivatives to introduce the bromine atom at the desired position.
  2. Formation of Pyrimidine: This can be accomplished via cyclization reactions involving appropriate precursors such as urea or thiourea with aldehydes or ketones under acidic or basic conditions.
  3. Coupling Reaction: The final step often involves coupling the brominated phenol with a pyrimidine derivative using methods such as nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck reactions).

These methods allow for the efficient construction of the desired compound while maintaining control over stereochemistry and functional group positioning.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(3-Bromophenoxy)pyrimidine features a pyrimidine ring substituted at the 4-position with a 3-bromophenoxy group. The structural formula can be represented as follows:

  • Molecular Formula: C10_{10}H8_{8}BrN2_{2}O
  • Molecular Weight: Approximately 256.09 g/mol

The compound's structure can be visualized through molecular modeling software, which can provide insights into its electronic properties, sterics, and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

4-(3-Bromophenoxy)pyrimidine can participate in various chemical reactions typical for both aromatic compounds and heterocycles:

  1. Nucleophilic Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic system may also participate in electrophilic substitution reactions, which could modify the phenyl group.
  3. Cyclization Reactions: Given its heterocyclic nature, it may also serve as a precursor in cyclization reactions to generate more complex structures.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-(3-Bromophenoxy)pyrimidine often involves interaction with specific biological targets such as enzymes or receptors. For instance, it may act as an inhibitor for certain kinases involved in cell signaling pathways, leading to effects on cell proliferation and survival.

  1. Target Binding: The bromophenoxy group may enhance binding affinity to target proteins due to increased hydrophobic interactions.
  2. Inhibition Mechanism: Once bound, it can inhibit enzymatic activity by blocking substrate access or altering enzyme conformation.

Quantitative structure-activity relationship studies could provide data on how structural modifications affect biological activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water.
  • Melting Point: Specific melting point data should be obtained from experimental measurements; typical values range around 150-200 °C depending on purity.
  • Stability: Generally stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.

These properties are essential for considering practical applications in laboratory settings.

Applications

Scientific Uses

4-(3-Bromophenoxy)pyrimidine has several promising applications:

  1. Pharmaceutical Development: It serves as a building block for synthesizing biologically active compounds, particularly those targeting cancer or inflammatory diseases.
  2. Biochemical Research: Its derivatives are used in studies examining enzyme inhibition and signal transduction pathways.
  3. Material Science: Potential applications in developing new materials due to its unique electronic properties.
Introduction to 4-(3-Bromophenoxy)pyrimidine in Heterocyclic Chemistry

4-(3-Bromophenoxy)pyrimidine (C₁₀H₇BrN₂O) represents a structurally specialized pyrimidine derivative where a 3-bromophenoxy moiety is linked at the 4-position of the pyrimidine heterocycle. This molecular architecture combines the electron-deficient characteristics of the pyrimidine ring with the steric bulk and polarizability conferred by the brominated aryloxy substituent. The pyrimidine core itself is a fundamental scaffold in nucleic acid chemistry, serving as the structural basis for nucleobases like cytosine, thymine, and uracil [2] [7]. The introduction of the 3-bromophenoxy group substantially modifies the electronic distribution, enhancing the compound's capacity for π-π stacking interactions while creating distinct steric profiles exploitable in molecular recognition. Crystallographic studies of structurally analogous bromophenyl pyrimidines reveal planar conformations stabilized by intermolecular hydrogen bonding networks involving pyrimidine nitrogen atoms, with weak π-π interactions contributing to crystal packing stability [6]. The bromine atom serves dual purposes: it acts as a synthetic handle for further functionalization via cross-coupling reactions while simultaneously enhancing binding affinity to hydrophobic protein pockets through halogen bonding interactions [6] [9].

Table 1: Fundamental Molecular Characteristics of 4-(3-Bromophenoxy)pyrimidine

PropertyValue/DescriptionSignificance
Molecular FormulaC₁₀H₇BrN₂ODefines elemental composition
Molecular Weight251.08 g/molDetermines pharmacokinetic parameters
Core StructurePyrimidine ringElectron-deficient heterocycle
Position 4 Substituent3-Bromophenoxy groupProvides steric bulk & halogen bonding capacity
Bromine Atomic Propertiesσ-hole (electropositive region)Enables halogen bonding interactions
Predicted LogP~3.2 (calculated)Indicates moderate lipophilicity

Role of Bromophenoxy-Substituted Pyrimidines in Medicinal Chemistry

The strategic incorporation of brominated aromatic systems onto pyrimidine scaffolds has yielded compounds with enhanced biological activity profiles. The 3-bromophenoxy substituent specifically provides steric constraints that favor selective binding to specific enzyme pockets while the bromine atom engages in halogen bonding with protein carbonyl groups or aromatic side chains. Pyrimidine derivatives broadly exhibit an extensive spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) modulating effects [2] [7]. The bromophenoxy modification enhances these inherent activities through improved target engagement and metabolic stability. For instance, fluorinated and brominated pyrimidine analogs like 5-fluorouracil and 5-thiouracil demonstrate significant antineoplastic properties by interfering with thymidylate synthase and DNA synthesis pathways in rapidly dividing cancer cells [2]. Similarly, bacimethrin (5-hydroxymethyl-2-methoxypyrimidin-4-amine) exhibits potent activity against staphylococcal infections, underscoring the antibiotic potential of substituted pyrimidines [2]. The 3-bromophenoxy group in particular contributes to enhanced membrane permeability due to increased lipophilicity and promotes interactions with hydrophobic binding clefts in target proteins. Computational analyses indicate that bromine substituents in the meta-position of phenoxy groups optimize the balance between steric accessibility and electronic effects, facilitating favorable interactions with kinase ATP-binding sites and other therapeutic targets [6] [9].

Table 2: Comparative Bioactivity of Halogen-Substituted Pyrimidine Derivatives

CompoundBiological ActivityStructural FeatureMechanistic Insight
5-FluorouracilAntineoplastic5-Fluoro substitutionThymidylate synthase inhibition
BacimethrinAntibacterial5-Hydroxymethyl, 2-methoxyAntimetabolite in folate pathway
4-(3-Bromophenyl)pyrimidin-2-amineKinase inhibition (research phase)4-(3-Bromophenyl)Halogen bonding to kinase hinge region
6-(4-Bromophenoxy)pyrimidine-2,4-diamineAntiparasitic research6-(4-Bromophenoxy)Interference with nucleotide biosynthesis
4-(3-Bromophenoxy)pyrimidineKinase inhibitor intermediate4-(3-Bromophenoxy)Enhanced target affinity via halogen bonding

Historical Development of Pyrimidine-Based Kinase Inhibitors

The evolution of pyrimidine-based kinase inhibitors represents a transformative trajectory in targeted cancer therapeutics. Initial breakthroughs emerged from recognizing the pyrimidine scaffold's capacity to mimic the adenine moiety of ATP, enabling competitive inhibition of kinase catalytic domains. The first generation of inhibitors featured simple aminopyrimidine structures, exemplified by the 2-phenylaminopyrimidine core identified during Protein Kinase C (PKC) inhibitor screening in the early 1990s [8]. This foundational discovery led to the rational design of imatinib (approved 2001), where strategic substitutions transformed the lead compound into a potent Bcr-Abl inhibitor that revolutionized chronic myeloid leukemia treatment [8]. The pyrimidine ring in imatinib forms critical hydrogen bonds with the kinase hinge region, establishing a paradigm for subsequent inhibitor development.

The subsequent innovation cycle focused on structural diversification, particularly through fused pyrimidine systems. Pyrazolo[3,4-d]pyrimidines emerged as privileged scaffolds due to their enhanced adenine bioisosterism, enabling more effective mimicry of ATP binding interactions [3]. This advancement culminated in ibrutinib (FDA-approved 2013), featuring an irreversible pyrazolo[3,4-d]pyrimidine core that covalently binds Bruton's tyrosine kinase (BTK) via a Michael acceptor moiety [3]. The structural evolution continued with isoform-selective inhibitors like parsaclisib (PI3Kδ) and dual-activity agents such as umbralisib (PI3Kδ/CK1), both in advanced clinical trials. These agents demonstrate how strategic substitutions on the pyrimidine core—including halogenated aryl groups—enable precise targeting of specific kinase isoforms involved in oncogenic signaling while minimizing off-target effects [3]. Contemporary research explores the optimization of bromophenoxy-substituted pyrimidines to leverage halogen bonding for enhanced selectivity against kinases with complementary hydrophobic pockets.

Table 3: Milestones in Pyrimidine-Based Kinase Inhibitor Development

Inhibitor (Approval/Stage)Target(s)Pyrimidine Core StructureTherapeutic ApplicationYear
Imatinib (Approved)Bcr-Abl, c-Kit, PDGFR2-PhenylaminopyrimidineChronic Myeloid Leukemia2001
Ibrutinib (Approved)BTKPyrazolo[3,4-d]pyrimidineB-cell malignancies2013
Sapanisertib (Phase II)mTORC1/2Pyrazolo[3,4-d]pyrimidineSolid tumors, leukemia~2020
Parsaclisib (Phase III)PI3KδPyrazolo[3,4-d]pyrimidineLymphomas, autoimmune disorders~2020
Umbralisib (Phase III)PI3Kδ/CK1εPyrazolo[3,4-d]pyrimidineMarginal zone lymphoma~2020

Therapeutic Relevance of 3-Bromophenyl Derivatives in Multitargeted Drug Design

The 3-bromophenyl pharmacophore has emerged as a critical structural motif in designing multitargeted therapeutic agents, particularly within kinase inhibitor architectures. This moiety confers distinct advantages in polypharmacological approaches due to its balanced electronic properties and three-dimensional topography. The bromine atom's polarizability enables halogen bonding with carbonyl oxygens (e.g., kinase hinge region backbone) and hydrophobic residues within target binding pockets [6] [9]. These interactions enhance binding affinity and selectivity profiles—critical factors in overcoming drug resistance. For example, molecular modeling of 4-(3-bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine demonstrates simultaneous engagement of the ATP-binding pocket through hinge hydrogen bonding while the 3-bromophenyl group extends into a hydrophobic region II, enabling dual targeting capabilities [9].

The versatility of the 3-bromophenyl group extends beyond kinase inhibition. Pyrimidines featuring this moiety demonstrate modulatory effects on diverse biological targets, including DNA topoisomerases, microtubule assemblies, and epigenetic regulators [2] [6]. The bromine atom also serves as a synthetic handle for further structural diversification via transition metal-catalyzed cross-coupling reactions, enabling rapid generation of analog libraries for structure-activity relationship (SAR) studies. This adaptability facilitates the optimization of drug-like properties, including solubility, metabolic stability, and membrane permeability. Research priorities include exploring the synergistic potential of 3-bromophenyl pyrimidines in hybrid molecules targeting concurrent pathways in oncology, infectious diseases, and inflammatory conditions [2] [7]. The electron-withdrawing nature of the bromine substituent also influences the pyrimidine ring's electron deficiency, potentially enhancing interactions with electron-rich biological targets and improving pharmacokinetic profiles by reducing susceptibility to oxidative metabolism at the phenyl ring [9].

Table 4: Research and Development Priorities for 3-Bromophenyl Pyrimidine Therapeutics

Research DomainCurrent FocusChallengesInnovation Strategies
Kinase Inhibitor SelectivityIsoform-specific targetingKinase catalytic site conservationExploiting unique hydrophobic pockets
PolypharmacologyDual kinase-DNA targetingBalancing potency vs. toxicityHybrid molecular design
Drug Resistance MitigationAllosteric site bindingAdaptive mutation pathwaysIrreversible inhibitors with covalent warheads
Synthetic DiversificationPd-catalyzed cross-coupling of bromine handleByproduct formation controlFlow chemistry optimization
Formulation OptimizationSolubility enhancement of crystalline APIsLow aqueous solubility of brominated aromaticsCo-crystal engineering with co-formers

Properties

CAS Number

315189-72-1

Product Name

4-(3-Bromophenoxy)pyrimidine

IUPAC Name

4-(3-bromophenoxy)pyrimidine

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C10H7BrN2O/c11-8-2-1-3-9(6-8)14-10-4-5-12-7-13-10/h1-7H

InChI Key

YEYYAGSOCKEGER-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)OC2=NC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.